molecular formula C7H4BrI3 B8214485 1-(Bromomethyl)-2,3,5-triiodobenzene

1-(Bromomethyl)-2,3,5-triiodobenzene

Cat. No.: B8214485
M. Wt: 548.72 g/mol
InChI Key: NKCRQIRPMHPBII-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,3,5-triiodobenzene is an organohalogen compound characterized by the presence of bromine and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,3,5-triiodobenzene typically involves the bromination and iodination of benzene derivatives. One common method includes the bromination of 1-methyl-2,3,5-triiodobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination and iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2,3,5-triiodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.

    Reduction Reactions: The iodine atoms can be reduced to form less halogenated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide in polar solvents (e.g., dimethylformamide) under mild heating.

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or dimethyl sulfoxide at elevated temperatures.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

  • Substituted benzene derivatives with various functional groups.
  • Coupled products with extended aromatic systems.
  • Partially dehalogenated benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-2,3,5-triiodobenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the preparation of advanced materials such as liquid crystals and organic semiconductors.

    Medicinal Chemistry: Investigated for its potential use in radiolabeling and imaging agents due to the presence of iodine atoms.

    Environmental Chemistry: Studied for its reactivity and potential use in environmental remediation processes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,3,5-triiodobenzene in chemical reactions involves the activation of the bromomethyl group and the iodine atoms. The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The iodine atoms can participate in oxidative addition and reductive elimination processes, enabling coupling and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    1-(Chloromethyl)-2,3,5-triiodobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-2,4,6-triiodobenzene: Similar structure but with different positions of iodine atoms.

    1-(Bromomethyl)-3,4,5-triiodobenzene: Similar structure but with different positions of iodine atoms.

Uniqueness: 1-(Bromomethyl)-2,3,5-triiodobenzene is unique due to the specific arrangement of bromine and iodine atoms, which influences its reactivity and potential applications. The presence of multiple iodine atoms enhances its utility in radiolabeling and imaging applications, while the bromomethyl group provides a versatile site for further functionalization.

Properties

IUPAC Name

1-(bromomethyl)-2,3,5-triiodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrI3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCRQIRPMHPBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)I)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrI3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of phosphorous tribromide (3.8 ml, 40 mmol) was added dropwise to a solution of 2,3,5-triiodobenzyl alcohol 1 (9.72 g, 20 mmol) in dry tetrahydrofuran (50 ml) at 0° C. under dry nitrogen gas flow. The reaction mixture was stirred 5 minutes at 0° C., then 20 minutes at room temperature (18° C.), then cold H2O/DCM (60160 ml) was added. The resulting aqueous phase was extracted with dichloromethane (2×10 ml). The combined organic extracts were washed with NaHCO3 aq (20 ml) and H2O (20 ml) then dried (Na2SO4), filtered and concentrated. The white solid was also washed with cold methanol (45 ml). 9.35 g of 2,3,5-triiodobenzyl bromide in the form of a white clean solid was obtained in 85% yield.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
H2O DCM
Quantity
60160 mL
Type
reactant
Reaction Step Two

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